Cas no 1518378-68-1 (2-(2-chloro-4-methylphenyl)propan-1-amine)

2-(2-Chloro-4-methylphenyl)propan-1-amine is a chiral amine compound featuring a chloro-methyl-substituted phenyl group, which imparts distinct steric and electronic properties. Its structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, where precise functionalization is critical. The presence of both chloro and methyl groups enhances reactivity in selective transformations, such as reductive amination or asymmetric catalysis. This compound’s stability under standard conditions ensures consistent performance in multi-step syntheses. Its potential as a building block for bioactive molecules underscores its utility in medicinal chemistry research, offering a balance of reactivity and manipulability for tailored applications.
2-(2-chloro-4-methylphenyl)propan-1-amine structure
1518378-68-1 structure
Product name:2-(2-chloro-4-methylphenyl)propan-1-amine
CAS No:1518378-68-1
MF:C10H14ClN
Molecular Weight:183.677861690521
CID:6072743
PubChem ID:83696799

2-(2-chloro-4-methylphenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(2-chloro-4-methylphenyl)propan-1-amine
    • EN300-1964758
    • 1518378-68-1
    • インチ: 1S/C10H14ClN/c1-7-3-4-9(8(2)6-12)10(11)5-7/h3-5,8H,6,12H2,1-2H3
    • InChIKey: UPFPQVYWFULRGM-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C=CC=1C(C)CN

計算された属性

  • 精确分子量: 183.0814771g/mol
  • 同位素质量: 183.0814771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 26Ų

2-(2-chloro-4-methylphenyl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1964758-1.0g
2-(2-chloro-4-methylphenyl)propan-1-amine
1518378-68-1
1g
$1057.0 2023-06-03
Enamine
EN300-1964758-0.5g
2-(2-chloro-4-methylphenyl)propan-1-amine
1518378-68-1
0.5g
$809.0 2023-09-17
Enamine
EN300-1964758-10.0g
2-(2-chloro-4-methylphenyl)propan-1-amine
1518378-68-1
10g
$4545.0 2023-06-03
Enamine
EN300-1964758-0.1g
2-(2-chloro-4-methylphenyl)propan-1-amine
1518378-68-1
0.1g
$741.0 2023-09-17
Enamine
EN300-1964758-5.0g
2-(2-chloro-4-methylphenyl)propan-1-amine
1518378-68-1
5g
$3065.0 2023-06-03
Enamine
EN300-1964758-5g
2-(2-chloro-4-methylphenyl)propan-1-amine
1518378-68-1
5g
$2443.0 2023-09-17
Enamine
EN300-1964758-0.05g
2-(2-chloro-4-methylphenyl)propan-1-amine
1518378-68-1
0.05g
$707.0 2023-09-17
Enamine
EN300-1964758-0.25g
2-(2-chloro-4-methylphenyl)propan-1-amine
1518378-68-1
0.25g
$774.0 2023-09-17
Enamine
EN300-1964758-2.5g
2-(2-chloro-4-methylphenyl)propan-1-amine
1518378-68-1
2.5g
$1650.0 2023-09-17
Enamine
EN300-1964758-10g
2-(2-chloro-4-methylphenyl)propan-1-amine
1518378-68-1
10g
$3622.0 2023-09-17

2-(2-chloro-4-methylphenyl)propan-1-amine 関連文献

2-(2-chloro-4-methylphenyl)propan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1518378-68-1 and Product Name: 2-(2-chloro-4-methylphenyl)propan-1-amine

The compound with the CAS number 1518378-68-1 and the product name 2-(2-chloro-4-methylphenyl)propan-1-amine represents a significant area of interest in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of 2-(2-chloro-4-methylphenyl)propan-1-amine consists of a phenyl ring substituted with a chloro group at the 2-position and a methyl group at the 4-position, linked to an amine-substituted propyl chain. This specific arrangement contributes to its distinct reactivity and interaction capabilities with biological targets.

In recent years, there has been a growing emphasis on the development of novel pharmacophores that can modulate biological pathways effectively. The presence of both chloro and methyl substituents in the phenyl ring of 2-(2-chloro-4-methylphenyl)propan-1-amine enhances its potential as a scaffold for designing new therapeutic agents. The chloro group, in particular, is known for its ability to influence electronic properties and binding affinity, making it a valuable moiety in medicinal chemistry. Additionally, the amine functional group provides a site for further derivatization, allowing chemists to explore diverse chemical modifications that could improve pharmacological properties such as solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of 2-(2-chloro-4-methylphenyl)propan-1-amine is its potential role in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and immunomodulatory pathways. For instance, studies have suggested that derivatives of this compound could interact with targets such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key enzymes in the production of pro-inflammatory mediators. By modulating the activity of these enzymes, 2-(2-chloro-4-methylphenyl)propan-1-amine and its analogs may offer therapeutic benefits in conditions like arthritis, asthma, and other inflammatory disorders.

The synthesis of 2-(2-chloro-4-methylphenyl)propan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by alkylation or reductive amination steps to introduce the propyl chain and amine functionality. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic strategies, which are increasingly important in modern drug discovery. The use of palladium-catalyzed cross-coupling reactions, for example, has streamlined certain synthetic transformations while minimizing waste generation.

From a computational chemistry perspective, 2-(2-chloro-4-methylphenyl)propan-1-amine has been extensively studied using molecular modeling techniques to predict its interactions with biological targets. These studies have provided valuable insights into binding affinities, enzyme kinetics, and potential side effects. For instance, virtual screening methods have been employed to identify lead compounds derived from this scaffold that exhibit enhanced potency against specific disease-related targets. Such computational approaches not only accelerate the drug discovery process but also help in optimizing lead structures before experimental validation.

The pharmacokinetic profile of 2-(2-chloro-4-methylphenyl)propan-1-amine is another critical factor that influences its suitability as a drug candidate. Preliminary studies suggest that this compound may exhibit moderate oral bioavailability due to its lipophilic nature and good solubility in common solvents used for formulation development. However, further investigation into metabolic stability and excretion pathways is necessary to fully understand its disposition within the body. Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) have been instrumental in characterizing these pharmacokinetic parameters.

In conclusion,1518378-68-1and its corresponding product name,2-(2-chloro.............................

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